3-(3-Nitrophenoxy)prop-1-yne-1-thiol
Description
3-(3-Nitrophenoxy)prop-1-yne-1-thiol is a sulfur-containing organic compound characterized by a nitrophenoxy group attached to a propargylthiol backbone. Its molecular structure combines a nitro-substituted aromatic ring with a terminal alkyne and a thiol group, making it a hybrid of aromatic, alkyne, and thiol functionalities. However, direct experimental data on this compound remain scarce in the literature, necessitating comparisons with structurally analogous compounds.
Properties
CAS No. |
62582-14-3 |
|---|---|
Molecular Formula |
C9H7NO3S |
Molecular Weight |
209.22 g/mol |
IUPAC Name |
3-(3-nitrophenoxy)prop-1-yne-1-thiol |
InChI |
InChI=1S/C9H7NO3S/c11-10(12)8-3-1-4-9(7-8)13-5-2-6-14/h1,3-4,7,14H,5H2 |
InChI Key |
RSEOUHCXHLCURG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC#CS)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Approaches
Palladium-mediated cross-coupling reactions are widely employed for constructing carbon–heteroatom bonds. A Sonogashira coupling between 3-nitroiodophenol and a protected propargyl thiol precursor offers a plausible route. For example, 3,3-diethoxyprop-1-yne has been used in similar contexts as a masked alkyne source. Adapting this approach:
- Protection of Propargyl Thiol : The thiol group is protected as a trityl or acetyl derivative to prevent oxidation or side reactions during coupling.
- Coupling Reaction : A Pd(PPh₃)₂Cl₂/CuI catalytic system facilitates the coupling of 3-nitroiodophenol with the protected propargyl thiol in dimethylformamide (DMF) at 70–90°C.
- Deprotection : Acidic cleavage (e.g., trifluoroacetic acid) removes the protecting group, yielding the free thiol.
Key Considerations :
Nucleophilic Substitution Routes
Direct displacement of a propargyl halide with a thiolate nucleophile represents a simpler pathway:
- Synthesis of Propargyl Halide : 3-(3-Nitrophenoxy)prop-1-yne is halogenated (e.g., with PBr₃) to form the corresponding bromide.
- Thiolate Displacement : Treatment with sodium hydrosulfide (NaSH) in tetrahydrofuran (THF) introduces the thiol group.
Challenges :
- Propargyl halides are prone to elimination, especially under basic conditions.
- Steric hindrance at the propargyl position may reduce substitution efficiency.
Stepwise Assembly via Propargyl Ether Formation
Etherification Followed by Thiolation
This two-step approach isolates the propargyl ether intermediate before introducing the thiol:
- Propargyl Ether Synthesis :
- Thiol Group Introduction :
Advantages :
- Avoids sensitive palladium catalysts.
- Sunlight-mediated reactions align with green chemistry principles.
Comparative Analysis of Methodologies
*Theoretical estimate based on analogous reactions.
Advanced Protection-Deprotection Strategies
Trityl Protection for Thiol Stability
As demonstrated in [¹⁸F]thiol synthesis, trityl groups offer robust protection:
- Protection : React propargyl thiol with trityl chloride in dichloromethane (DCM) with Et₃N.
- Coupling : Perform Sonogashira coupling with 3-nitroiodophenol.
- Deprotection : Treat with trifluoroacetic acid (TFA) and triisopropylsilane (TIPS) to regenerate the thiol.
Optimization Data :
- Radiochemical yields for analogous [¹⁸F]thiols reached 7% ± 2.1 after HPLC purification.
- Deprotection efficiency exceeds 95% under acidic conditions.
Mechanistic Insights and Side Reactions
Competing Homocoupling Pathways
In Pd/Cu systems, alkyne dimerization is a major side reaction. Glaser coupling becomes significant at CuI concentrations >10 mol%. Mitigation strategies include:
Nitro Group Reactivity
The nitro group’s strong electron-withdrawing effect:
- Slows oxidative addition in Pd-catalyzed steps, requiring longer reaction times.
- Enhances acidity of phenolic O–H, facilitating etherification under milder conditions.
Scalability and Industrial Feasibility
Continuous-Flow Synthesis
Adopting flow chemistry could address batch-related issues:
Chemical Reactions Analysis
Types of Reactions
3-(3-Nitrophenoxy)prop-1-yne-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The alkyne group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or iodine (I2) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are commonly employed.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of disulfides.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of various substituted alkyne derivatives.
Scientific Research Applications
3-(3-Nitrophenoxy)prop-1-yne-1-thiol has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecular architectures through thiol-yne click chemistry.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Nitrophenoxy)prop-1-yne-1-thiol involves the formation of carbon-sulfur bonds through radical-mediated thiol-yne reactions. The thiol group reacts with the alkyne group in the presence of a radical initiator, leading to the formation of a thiyl radical. This radical then adds to the alkyne, resulting in the formation of a vinyl sulfide intermediate. The process can be photoinitiated, providing spatiotemporal control over the reaction .
Comparison with Similar Compounds
Functional Group Analysis
The compound’s key functional groups (nitrophenoxy, alkyne, and thiol) are compared to those of related molecules:
Key Observations :
- The terminal alkyne in this compound and compound may enable click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition), unlike the ester or methoxy analogs .
- The thiol group distinguishes this compound from non-sulfur analogs, enabling disulfide bond formation or metal coordination, which is absent in compounds like the oxazolidine derivative .
Physicochemical and Reactivity Comparisons
Solubility and Stability:
- This compound: Expected low solubility in polar solvents due to the aromatic nitro group and alkyne; stability may be compromised by thiol oxidation.
- tert-Butyl-4-[(3-nitrophenoxy)methyl]-2,2-dimethyloxazolidine-3-carboxylate : Higher solubility in organic solvents due to the ester and tert-butyl groups; enhanced stability from the oxazolidine ring.
- 3-Methoxypropane-1-thiol : High volatility and solubility in polar solvents; prone to oxidation but stabilized by methoxy’s electron-donating effect.
Reactivity Trends:
- Thiol vs. Alcohol: The thiol in this compound is more nucleophilic than the alcohol in compound , favoring reactions with electrophiles (e.g., alkyl halides).
- Alkyne vs. Sulfonyl: The alkyne in this compound supports cycloaddition reactions, whereas the sulfonyl group in may direct electrophilic aromatic substitution.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-(3-Nitrophenoxy)prop-1-yne-1-thiol, and how can reaction conditions be optimized?
- Methodological Answer : A plausible synthetic approach involves nucleophilic substitution between 3-nitrobenzene derivatives and propargyl thiol precursors. For example, coupling 3-nitrophenol with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) could yield the phenoxy intermediate, followed by thiolation via thioacetate hydrolysis . Optimization may require monitoring reaction temperature (e.g., 0–5 °C for exothermic steps) and solvent selection (e.g., ethanol or toluene for reflux conditions) to minimize side products .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Confirm the presence of the nitro group (δ ~8.0–8.5 ppm for aromatic protons) and terminal alkyne (δ ~2.5–3.0 ppm for C≡CH) .
- IR Spectroscopy : Identify S-H stretches (~2500 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks and fragmentation patterns consistent with the molecular formula .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Due to the nitro and thiol groups, which are potentially explosive and toxic, respectively:
- Use explosion-proof equipment and avoid open flames .
- Work in a fume hood with PPE (gloves, goggles, lab coat) to prevent inhalation or skin contact .
- Store in airtight containers under inert gas (e.g., N₂) at ≤4 °C to mitigate degradation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in click chemistry applications?
- Methodological Answer : Density Functional Theory (DFT) calculations can model the electron-deficient alkyne’s interaction with azides. Focus on:
- Frontier Molecular Orbital (FMO) analysis to assess HOMO-LUMO gaps and regioselectivity .
- Solvent effects (e.g., DMSO vs. water) on reaction kinetics using COSMO-RS .
- Compare results with experimental kinetic data (e.g., reaction rates under varying temperatures) .
Q. What strategies resolve contradictory data in the compound’s stability under acidic vs. basic conditions?
- Methodological Answer :
- Controlled Stability Studies : Perform HPLC or TLC at pH 2–12 to track degradation products. Nitro groups may hydrolyze under strong bases, while thiols oxidize in acidic media .
- Isolation of Intermediates : Use column chromatography to separate byproducts (e.g., disulfides or nitroso derivatives) and characterize via X-ray crystallography (if crystalline) .
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in nitro groups) can clarify hydrolysis pathways .
Q. How can researchers design experiments to study the compound’s role in metal-organic frameworks (MOFs)?
- Methodological Answer :
- Ligand Synthesis : Functionalize the thiol group with metal-binding moieties (e.g., pyridyl or carboxylate) via thiol-ene click chemistry .
- MOF Characterization : Use PXRD to confirm crystallinity and BET analysis for surface area. Compare adsorption capacities (e.g., CO₂ vs. N₂) with theoretical simulations .
- Stability Testing : Expose MOFs to humidity or thermal stress and monitor structural changes via in-situ IR .
Methodological Challenges
Q. What analytical techniques are optimal for detecting trace impurities in synthesized batches?
- Methodological Answer :
- UPLC-MS/MS : Achieve ppb-level detection of sulfonic acid derivatives or nitro-reduced byproducts .
- GC-FID : Quantify volatile impurities (e.g., residual solvents) with internal standards (e.g., dodecane) .
- Elemental Analysis : Verify stoichiometry (C, H, N, S) to confirm purity ≥95% .
Q. How can researchers mitigate challenges in scaling up the synthesis without compromising yield?
- Methodological Answer :
- Flow Chemistry : Optimize continuous flow reactors to control exothermic steps and improve mixing efficiency .
- Design of Experiments (DoE) : Use response surface methodology (RSM) to model variables (e.g., reagent ratios, residence time) .
- In-line Monitoring : Implement PAT tools (e.g., FTIR probes) for real-time feedback .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
